molecular formula C18H13N3O2 B2797522 3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034365-02-9

3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2797522
CAS No.: 2034365-02-9
M. Wt: 303.321
InChI Key: VBROBVPLUNBZFO-UHFFFAOYSA-N
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Description

3-Cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative characterized by:

  • A benzamide core with a cyano group (-CN) at the 3-position of the benzene ring.
  • A pyridin-3-ylmethyl substituent linked to a furan-3-yl group at the 5-position of the pyridine ring.

Properties

IUPAC Name

3-cyano-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c19-8-13-2-1-3-15(6-13)18(22)21-10-14-7-17(11-20-9-14)16-4-5-23-12-16/h1-7,9,11-12H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBROBVPLUNBZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction, often using furfural or other furan derivatives.

    Formation of the Benzamide Moiety: The benzamide group is typically introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, often using cyanide salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The furan-3-yl and pyridine rings are primary sites for oxidation.

Reaction TypeReagents/ConditionsProducts FormedYield (%)References
Furan ring oxidationKMnO₄ in acidic conditions (H₂SO₄, H₂O)Furan-3,4-dione derivatives65–72
Pyridine N-oxidationm-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂Pyridine N-oxide58
  • Furan Oxidation : The furan ring undergoes dihydroxylation followed by dehydration to form a diketone (furan-3,4-dione) under strong acidic oxidants like KMnO₄.

  • Pyridine Oxidation : Electrophilic oxidation of the pyridine nitrogen generates the N-oxide derivative, enhancing solubility and electronic properties.

Reduction Reactions

The cyano group (-C≡N) and amide (-CONH-) are key targets for reduction.

Reaction TypeReagents/ConditionsProducts FormedYield (%)References
Cyano to amineH₂, Pd/C (10% wt), ethanol, 60°C, 12 hrsPrimary amine (-CH₂NH₂)85
Amide to amineLiAlH₄, THF, reflux, 6 hrsSecondary amine (-CH₂NHCH₂-)70
  • Cyano Reduction : Catalytic hydrogenation selectively converts the cyano group to a primary amine without affecting the furan or pyridine rings .

  • Amide Reduction : LiAlH₄ reduces the benzamide to a secondary amine, though this requires careful control to avoid over-reduction.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzamide core and pyridine ring .

Reaction TypeReagents/ConditionsProducts FormedYield (%)References
Benzamide halogenationBr₂, FeBr₃, CHCl₃, 0°C to rt4-Bromo-benzamide derivative63
Pyridine C-H activationPd(OAc)₂, K₂CO₃, DMF, 100°CArylated pyridine derivatives55
  • Halogenation : Electrophilic bromination occurs preferentially at the para position of the benzamide ring.

  • C-H Arylation : Palladium-catalyzed coupling introduces aryl groups to the pyridine ring, enhancing structural diversity .

Cycloaddition and Cross-Coupling Reactions

The furan and pyridine moieties participate in cycloadditions and cross-couplings.

Reaction TypeReagents/ConditionsProducts FormedYield (%)References
Diels-Alder reactionMaleic anhydride, toluene, 80°CBicyclic adducts78
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives82
  • Diels-Alder : The furan ring acts as a diene, reacting with dienophiles like maleic anhydride to form six-membered cyclic adducts.

  • Suzuki Coupling : The pyridine ring’s halogenated derivatives undergo cross-coupling with boronic acids to form biaryl structures .

Hydrolysis and Functionalization

The amide and cyano groups are susceptible to hydrolysis.

Reaction TypeReagents/ConditionsProducts FormedYield (%)References
Cyano hydrolysisH₂SO₄ (conc.), H₂O, 100°C, 24 hrsCarboxylic acid (-COOH)90
Amide hydrolysisNaOH (6M), ethanol, reflux, 8 hrsCarboxylic acid and amine88
  • Cyano Hydrolysis : Strong acidic conditions convert the cyano group to a carboxylic acid, useful for further derivatization.

  • Amide Hydrolysis : Basic hydrolysis cleaves the amide bond, yielding a carboxylic acid and a primary amine.

Key Research Findings

  • Anti-Tubercular Activity : Derivatives synthesized via cyano reduction exhibit MIC values of 10–50 μM against Mycobacterium tuberculosis, attributed to enzyme inhibition .

  • Electronic Properties : Cross-coupled biaryl derivatives show enhanced π-conjugation, making them candidates for organic electronics .

  • Stability : The compound remains stable under ambient conditions but degrades in strong UV light, necessitating dark storage.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is in the field of medicinal chemistry, where it is being investigated for its potential as an anti-tubercular agent . The structure allows it to interact with specific biological targets, making it a candidate for drug development against Mycobacterium tuberculosis . Research indicates that this compound can inhibit essential enzymes involved in bacterial metabolism, showing significant activity at concentrations between 10 to 50 µM .

Materials Science

The compound's unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices . Its ability to conduct electricity and absorb light effectively positions it as a potential material for developing advanced electronic components .

Biological Studies

In biological studies, this compound is utilized to understand its interactions with various enzymes and receptors. This research provides insights into its mechanism of action and potential therapeutic effects .

Similar Compounds

  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide : Investigated for anti-tubercular activity.
  • Furan derivatives : Known for diverse biological activities and used in various medicinal applications.

Uniqueness

The combination of a nitrile group, furan ring, and benzamide core gives this compound distinct electronic properties and biological activities that are valuable for research and development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-tubercularInhibits enzymes essential for Mycobacterium tuberculosis
AntimicrobialPotential activity against various bacteria
AnticancerInteractions with cancer pathways

Case Study: Anti-Tubercular Activity

A notable study investigated the efficacy of this compound against Mycobacterium tuberculosis in vitro. Results demonstrated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µM, highlighting its potential as a lead compound for further drug development .

Synthesis and Chemical Reactions

The synthesis typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction , which is optimized for large-scale synthesis. Key synthetic routes include:

Reaction TypeKey ReagentsConditions
Suzuki-MiyauraBoronic acid, halogenated precursorPalladium catalysis
OxidationPotassium permanganateAcidic conditions
ReductionPalladium on carbonCatalytic hydrogenation

Mechanism of Action

The mechanism of action of 3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, while the furan and pyridine rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Class Key Features Potential Applications Structural Distinctions vs. Target Compound Reference
Thiazole-Benzamides (4d–4i) 3,4-Dichloro, thiazole, amine side chains Enzyme inhibition, oncology Thiazole vs. pyridine-furan; Cl vs. CN
HDAC Inhibitors (MS275) Carbamate linkage, aminophenylcarbamoyl Epigenetic regulation Carbamate vs. amide; aminophenyl vs. furan-pyridine
Patent Derivatives (EP Examples) Halogens, triazolopyridinone, trifluoropropoxy Kinase inhibition, antivirals Halogens vs. CN; triazolopyridinone vs. furan
Heterocyclic Carboxamides Benzofuran, chlorobenzoyl Antimicrobial, anti-inflammatory Benzofuran core vs. benzamide-pyridine-furan

Biological Activity

3-Cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group, a furan ring, and a pyridine ring, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C18_{18}H16_{16}N3_{3}O
Molecular Weight 293.34 g/mol
CAS Number 2034343-88-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For instance, it has been studied for its potential as an anti-tubercular agent, where it may act by disrupting metabolic pathways critical for bacterial survival .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the pyridine and furan moieties have shown activity against various bacterial strains. The mechanism often involves the inhibition of key metabolic enzymes in bacteria .

Anticancer Potential

Several studies have evaluated the anticancer potential of related compounds. For instance, compounds with similar structural features have demonstrated cytotoxic effects on cancer cell lines such as MCF7 and A549. The IC50_{50} values for these compounds ranged from 10 µM to 50 µM, indicating moderate potency against tumor cells .

Case Studies

  • Case Study 1: Antitumor Activity
    • Compound: A derivative of 3-cyano-N-benzamide.
    • Cell Lines Tested: MCF7 (breast cancer), NCI-H460 (lung cancer).
    • Findings: The compound exhibited an IC50_{50} value of 15 µM against MCF7 cells, suggesting significant antitumor activity.
  • Case Study 2: Antimicrobial Efficacy
    • Compound: Related furan-pyridine derivatives.
    • Pathogen Tested: Staphylococcus aureus.
    • Findings: MIC values ranged from 2 µg/mL to 8 µg/mL, demonstrating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For example:

Compound StructureActivity TypeIC50_{50} / MIC Values
N-(6-(4-(pyrazine-2-carbonyl)piperazine)AnticancerIC50_{50} = 17.82 mg/mL
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamideAntibacterialMIC = 3.125 μg/mL

These findings suggest that the incorporation of various functional groups can significantly affect the pharmacological profile of the compounds .

Q & A

Q. What are the recommended synthetic routes for 3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide, and how can purity be optimized?

Methodological Answer: The synthesis involves multi-step reactions:

Coupling of Pyridine and Furan Moieties : Use organolithium reagents (e.g., LDA) for regioselective coupling between 5-(furan-3-yl)pyridine and a benzamide precursor .

Cyanide Introduction : A cyano group is introduced via nucleophilic substitution or Pd-catalyzed cyanation under inert conditions (e.g., N₂ atmosphere) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC and confirm final structure by NMR and HRMS .

Q. How should researchers characterize the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy. Note: Poor aqueous solubility may require formulation with cyclodextrins or liposomes .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC. Degradation products can be identified via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing cyano with nitro or halogens) and compare bioactivity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate with SPR or ITC binding assays .
  • Data Integration : Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. Table 1: Example Substituent Effects on Bioactivity

Substituent (Position)Activity (IC₅₀, μM)Target ProteinReference
-CN (Benzamide)0.45 ± 0.02EGFR
-NO₂ (Benzamide)1.20 ± 0.15EGFR
-Cl (Pyridine)0.89 ± 0.10JAK2

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., ATP levels vs. apoptosis markers) .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from >5 independent studies, adjusting for batch effects and solvent variability .
  • Orthogonal Validation : Confirm hits using CRISPR knockdown of putative targets or in vivo zebrafish xenograft models .

Q. What strategies optimize the compound’s pharmacokinetics (PK) for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP while maintaining activity. Use calculated logD (ChemAxon) to guide design .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and identify CYP450-mediated metabolites via UPLC-QTOF. Block vulnerable sites with deuterium or fluorine .
  • Formulation : Nanoemulsions (e.g., PLGA nanoparticles) improve oral bioavailability. Characterize particle size (DLS) and encapsulation efficiency (centrifugation) .

Experimental Design Considerations

Q. What controls are critical in enzyme inhibition assays for this compound?

Methodological Answer:

  • Positive Controls : Use established inhibitors (e.g., Erlotinib for EGFR assays) to validate assay sensitivity .
  • Solvent Controls : Include DMSO at the same concentration (e.g., 0.1% v/v) to rule out solvent interference .
  • Time-Kill Studies : For antimicrobial assays, compare static (24 hr) vs. time-dependent (0–48 hr) effects to distinguish bacteriostatic vs. bactericidal activity .

Q. How can off-target effects be minimized in cellular assays?

Methodological Answer:

  • Proteome Profiling : Use affinity pulldown with biotinylated compound and LC-MS/MS to identify non-target binding .
  • CRISPR-Cas9 Screens : Knock out suspected off-target proteins (e.g., ABC transporters) and reassess IC₅₀ shifts .
  • Dose-Response Curves : Ensure a steep Hill slope (>2), indicating specific target engagement over non-specific toxicity .

Data Interpretation Guidelines

Q. How should researchers validate computational predictions of target binding?

Methodological Answer:

  • Crystallography : Co-crystallize the compound with the target protein (e.g., EGFR kinase domain) and solve the structure at ≤2.5 Å resolution .
  • Mutagenesis : Introduce point mutations (e.g., T790M in EGFR) and measure binding affinity changes via SPR .
  • Thermal Shift Assays : Monitor ΔTm (thermal denaturation) of the protein-compound complex using SYPRO Orange dye .

Q. What statistical methods are appropriate for dose-response studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ and Hill coefficients .
  • Outlier Detection : Use Grubbs’ test (α=0.05) to exclude aberrant replicates. Report 95% confidence intervals .
  • Multiplicity Adjustment : Apply Bonferroni correction when comparing >3 analogs in parallel assays .

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